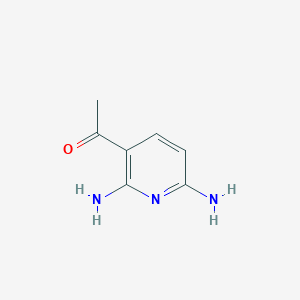
1-(2,6-Diaminopyridin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Diaminopyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol It is characterized by the presence of a pyridine ring substituted with two amino groups and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Diaminopyridin-3-YL)ethanone typically involves the reaction of 2,6-diaminopyridine with acetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Diaminopyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the amino groups.
Applications De Recherche Scientifique
1-(2,6-Diaminopyridin-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(2,6-Diaminopyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways. Additionally, the compound’s amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
1-(2-Aminopyridin-3-YL)ethanone: Similar structure but with only one amino group.
2,6-Diaminopyridine: Lacks the ethanone group but has two amino groups on the pyridine ring.
3-Acetylpyridine: Contains an ethanone group but lacks the amino groups.
Uniqueness: 1-(2,6-Diaminopyridin-3-YL)ethanone is unique due to the presence of both amino groups and an ethanone group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Propriétés
Numéro CAS |
1393554-95-4 |
|---|---|
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
1-(2,6-diaminopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3,(H4,8,9,10) |
Clé InChI |
SKKPHFGNXFWFQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=C(C=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13675694.png)
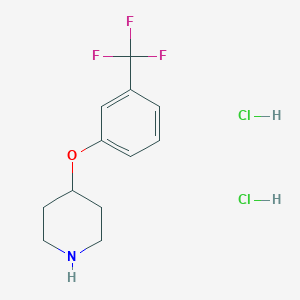
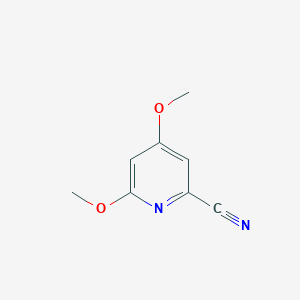


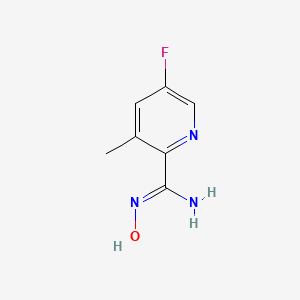
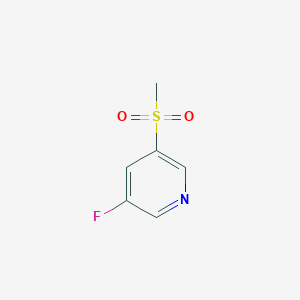
![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)
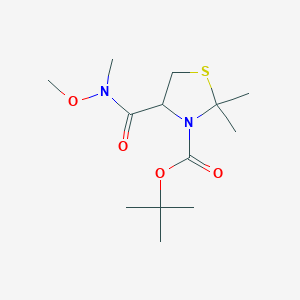

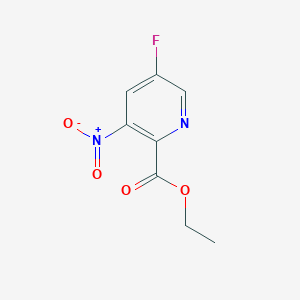
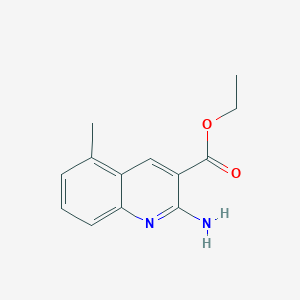
![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)
